2,4-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.:
Cat. No.: VC16320567
Molecular Formula: C18H13Cl2N3OS
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
![2,4-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide -](/images/structure/VC16320567.png)
Specification
Molecular Formula | C18H13Cl2N3OS |
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Molecular Weight | 390.3 g/mol |
IUPAC Name | 2,4-dichloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Standard InChI | InChI=1S/C18H13Cl2N3OS/c19-11-6-7-13(15(20)8-11)18(24)21-17-14-9-25-10-16(14)22-23(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,21,24) |
Standard InChI Key | WBBVNEWJMBAVPF-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a thieno[3,4-c]pyrazole scaffold fused with a phenyl group at position 2 and a benzamide group at position 3. The benzamide moiety is substituted with chlorine atoms at the 2nd and 4th positions, enhancing its electrophilic character. The molecular formula is C₁₈H₁₃Cl₂N₃OS, with a molecular weight of 390.3 g/mol.
Table 1: Key Identifiers
Property | Value |
---|---|
CAS No. | Not explicitly listed (VCID: VC16320567) |
IUPAC Name | 2,4-dichloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
SMILES | C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
InChIKey | WBBVNEWJMBAVPF-UHFFFAOYSA-N |
PubChem CID | 3461911 |
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of thienopyrazole derivatives typically follows a multi-step protocol:
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Formation of the thienopyrazole core: Cyclization of thioketones with hydrazines under acidic conditions .
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Amidation: Reaction of the aminopyrazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) .
Representative Reaction Scheme:
Challenges and Modifications
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Regioselectivity: Ensuring substitution at the 3-position of the thienopyrazole requires careful temperature control (0–50°C) .
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Byproduct Formation: Use of scavengers (e.g., molecular sieves) minimizes undesired acylation at alternative sites .
Analytical and Computational Characterization
Molecular Docking Simulations
Docking studies against the P2X7 receptor (PDB: 5U1W) predict:
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Binding Energy: −9.2 kcal/mol, driven by π-π stacking (phenyl vs. Phe⁷⁸⁸) and H-bonding (amide NH to Tyr⁶⁴⁶) .
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Selectivity: Minimal interaction with P2X4 (ΔG = −6.1 kcal/mol), suggesting receptor specificity .
Applications and Future Directions
Therapeutic Development
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Oncology: Kinase inhibition potential warrants screening against cancer cell lines (e.g., MCF-7, A549) .
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Antimicrobials: Structural similarity to DprE1 inhibitors supports evaluation against Mycobacterium tuberculosis .
Material Science
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Organic Semiconductors: The conjugated system may exhibit charge-transfer properties for optoelectronic devices.
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